Teicoplanin A2-3
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Overview
Description
Teichomycin is a glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. It is known for its effectiveness against multidrug-resistant Gram-positive pathogens, making it a crucial antibiotic in clinical settings . Teichomycin binds to the D-Ala-D-Ala terminus of lipid II, inhibiting the final step of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Teichomycin is produced during the fermentation of Actinoplanes teichomyceticus. The fermentation broth contains the antibiotic, which can be extracted and purified using column chromatography . The crude antibiotic preparation is obtained from the mycelial cake and filtrates, combined, and purified by column chromatography on Sephadex LH-20 using n-propanol, ethyl acetate, and ammonium hydroxide as the eluent .
Industrial Production Methods: Industrial production of teichomycin involves large-scale fermentation of Actinoplanes teichomyceticus. The fermentation process is optimized to maximize the yield of teichomycin, followed by extraction and purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Teichomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include modified teichomycin derivatives with enhanced antibacterial properties .
Scientific Research Applications
Teichomycin has a wide range of scientific research applications:
Mechanism of Action
Teichomycin is often compared with other glycopeptide antibiotics such as vancomycin and actaplanin . While all these antibiotics share a similar mechanism of action, teichomycin is unique in its structure and spectrum of activity . It is highly effective against a broader range of Gram-positive bacteria compared to vancomycin .
Comparison with Similar Compounds
- Vancomycin
- Actaplanin
- UK-68,597
Teichomycin’s unique structure and potent antibacterial activity make it a valuable antibiotic in both clinical and research settings.
Properties
Molecular Formula |
C88H97Cl2N9O33 |
---|---|
Molecular Weight |
1879.7 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
InChI Key |
BJNLLBUOHPVGFT-QRZIFLFXSA-N |
SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origin of Product |
United States |
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